2-(2-(Difluoromethyl)phenyl)naphthalene
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Overview
Description
2-(2-(Difluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H12F2. It is characterized by the presence of a naphthalene ring substituted with a difluoromethyl group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Difluoromethyl)phenyl)naphthalene typically involves the introduction of the difluoromethyl group onto a naphthalene derivative. One common method is the difluoromethylation of a naphthalene precursor using difluoromethylating agents under specific reaction conditions. For example, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction with difluoromethyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Difluoromethyl)phenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .
Scientific Research Applications
2-(2-(Difluoromethyl)phenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(2-(Difluoromethyl)phenyl)naphthalene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The naphthalene ring structure allows for π-π interactions with aromatic residues in proteins, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Trifluoromethyl)phenyl)naphthalene
- 2-(2-(Chloromethyl)phenyl)naphthalene
- 2-(2-(Bromomethyl)phenyl)naphthalene
Uniqueness
2-(2-(Difluoromethyl)phenyl)naphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, the difluoromethyl group can enhance metabolic stability and lipophilicity, making it a valuable compound in drug design and other applications .
Properties
Molecular Formula |
C17H12F2 |
---|---|
Molecular Weight |
254.27 g/mol |
IUPAC Name |
2-[2-(difluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H12F2/c18-17(19)16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H |
InChI Key |
LTXAPOQYSFAJPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3C(F)F |
Origin of Product |
United States |
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